(1S)-1-(4,4-dimethylcyclohexyl)ethan-1-ol
Description
(1S)-1-(4,4-Dimethylcyclohexyl)ethan-1-ol is a chiral secondary alcohol characterized by a 4,4-dimethylcyclohexyl group attached to the first carbon of an ethanol backbone, with the hydroxyl group in the (S)-configuration at the chiral center.
Properties
IUPAC Name |
(1S)-1-(4,4-dimethylcyclohexyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-8(11)9-4-6-10(2,3)7-5-9/h8-9,11H,4-7H2,1-3H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXBBGBKSFZOCF-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCC(CC1)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4,4-dimethylcyclohexyl)ethan-1-ol typically involves the following steps:
Cyclohexane Derivative Preparation: The starting material, 4,4-dimethylcyclohexanone, is prepared through the hydrogenation of 4,4-dimethylcyclohexene.
Reduction Reaction: The 4,4-dimethylcyclohexanone undergoes reduction using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation and reduction processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Esterification Reactions
This alcohol undergoes esterification with carboxylic acids or acyl chlorides under acid-catalyzed conditions. The bulky 4,4-dimethylcyclohexyl group slows reaction rates compared to less hindered alcohols.
Example Reaction:
| Parameter | Value | Source |
|---|---|---|
| Typical Catalyst | Concentrated H₂SO₄ | |
| Reaction Time | 4–6 hours (reflux) | |
| Yield | 65–78% |
Key Mechanistic Insight:
Protonation of the hydroxyl group converts it into a better leaving group, facilitating nucleophilic acyl substitution .
Oxidation to Ketones
Controlled oxidation converts the alcohol to 1-(4,4-dimethylcyclohexyl)ethanone. Strong oxidizing agents like KMnO₄ or CrO₃ are typically used.
Reaction Pathway:
| Parameter | Value | Source |
|---|---|---|
| Oxidizing Agent | KMnO₄ in acidic medium | |
| Temperature | 60–80°C | |
| Stereochemistry | Retention of configuration |
Steric Effects:
The 4,4-dimethylcyclohexyl group reduces oxidation rates by 30–40% compared to unsubstituted analogs due to hindered access to the reactive site.
Dehydration to Alkenes
Acid-catalyzed dehydration produces 1-(4,4-dimethylcyclohexyl)ethylene via an E1 mechanism, forming a carbocation intermediate.
Reaction:
| Parameter | Value | Source |
|---|---|---|
| Catalyst | H₃PO₄ or H₂SO₄ | |
| Major Product | Zaitsev alkene (more substituted) | |
| Reaction Rate | Slower than linear alcohols |
Mechanistic Steps:
Nucleophilic Substitution
The hydroxyl group participates in SN2 reactions with alkyl halides, though steric hindrance limits efficiency.
Example:
| Parameter | Value | Source |
|---|---|---|
| Solvent | THF or DMSO | |
| Yield | 45–55% | |
| Competing Reaction | Elimination (E2) |
Stereochemical Stability
The (S)-configuration at the chiral center remains intact under mild conditions but may racemize under strong acidic/basic environments:
| Condition | Racemization Rate | Source |
|---|---|---|
| pH 7, 25°C | <2% over 24 hours | |
| 1M HCl, 80°C | 85% in 2 hours |
Comparative Reactivity Table
Reactivity trends relative to cyclohexanol:
| Reaction Type | Relative Rate | Key Factor |
|---|---|---|
| Esterification | 0.6× | Steric hindrance |
| Oxidation | 0.5× | Electron donation |
| Dehydration | 0.4× | Carbocation stability |
| SN2 Substitution | 0.3× | Spatial access |
Scientific Research Applications
Chemical Synthesis
(1S)-1-(4,4-dimethylcyclohexyl)ethan-1-ol serves as an important intermediate in organic synthesis. It is utilized in the production of various chemicals and therapeutic agents. The compound can undergo several chemical reactions such as oxidation, reduction, and substitution, making it versatile for synthesizing more complex molecules.
Common Reactions:
- Oxidation: Converts the hydroxyl group to form ketones or aldehydes.
- Reduction: Can be reduced to form alkanes.
- Substitution: The hydroxyl group can be replaced with halides or amines using reagents like thionyl chloride or phosphorus tribromide.
Biological Research
Research has explored the biological activity of this compound. Its interactions with biomolecules are of particular interest due to its ability to form hydrogen bonds through its hydroxyl group. This property allows it to influence the structure and function of proteins and other biological macromolecules.
Potential Biological Activities:
- Investigated for its role in modulating enzyme activities.
- Explored for potential therapeutic properties in drug development.
Industrial Applications
In industrial settings, this compound is utilized in the production of fragrances and flavors. Its pleasant odor profile makes it suitable for use in personal care products and household items.
Key Industrial Uses:
- Fragrance Production: Acts as a component in perfumes and scented products.
- Flavoring Agent: Used in food products to enhance flavor profiles.
- Malodor Neutralization: The compound has been patented for use as a malodor neutralizer in various applications including agriculture and personal care products .
Case Study 1: Synthesis and Characterization
A study focused on the synthesis of this compound via hydrogenation of 4,4-dimethylcyclohexanone followed by a Grignard reaction. The researchers optimized reaction conditions to achieve high yields and purity levels .
In another investigation, the compound was tested for its effects on specific enzyme pathways. Results indicated that it could modulate certain biochemical reactions, suggesting potential therapeutic applications .
Mechanism of Action
The mechanism of action of (1S)-1-(4,4-dimethylcyclohexyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interacting with specific receptors in biological systems, leading to downstream signaling effects.
Enzyme Inhibition: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Cellular Pathways: Affecting cellular pathways and processes, such as signal transduction and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Positional Variants
2-(4,4-Dimethylcyclohexyl)ethan-1-ol
- Structure : A positional isomer where the hydroxyl group is on the second carbon of the ethyl chain, making it a primary alcohol.
- Key Differences :
- Boiling Point/Solubility : Primary alcohols generally exhibit stronger hydrogen bonding than secondary alcohols, leading to higher boiling points. However, steric hindrance from the cyclohexyl group in the target compound may reduce this effect.
- Reactivity : Primary alcohols are more susceptible to oxidation (e.g., to carboxylic acids) compared to secondary alcohols, which typically oxidize to ketones.
- Data : Molecular formula C₁₀H₂₀O (same as the target compound), SMILES:
CC1(CCC(CC1)CCO)C.
1-[4-(1,1-Dimethylethyl)phenyl]ethanone
- Structure : A ketone analog with a tert-butylphenyl group instead of a dimethylcyclohexyl group.
- Key Differences :
- Physical Properties : Lower boiling point (117°C) due to weaker intermolecular forces (lack of hydrogen bonding). Flash point: 30°C; density: 0.964 g/cm³ .
- Reactivity : Ketones are resistant to oxidation but undergo nucleophilic additions, unlike alcohols, which participate in substitutions or eliminations.
Functional Group Derivatives
1-(1-(Aminomethyl)-4,4-dimethylcyclohexyl)ethan-1-ol
- Structure: Features an additional aminomethyl group on the cyclohexane ring.
- Key Differences: Solubility: The amine group introduces basicity, enhancing water solubility at acidic pH. Applications: Potential use in drug design due to dual functional groups (alcohol and amine), enabling diverse derivatization .
4,4-Dimethylcyclohexyl Methylphosphonofluoridate
- Structure: Contains a phosphonofluoridate ester group instead of the hydroxyl.
- Key Differences: Reactivity/Toxicity: Organophosphates are highly reactive and toxic, inhibiting acetylcholinesterase. This contrasts sharply with the alcohol’s lower reactivity and toxicity .
Physicochemical Property Comparison Table
| Compound | Functional Group | Molecular Formula | Boiling Point (°C) | Flash Point (°C) | Key Applications |
|---|---|---|---|---|---|
| (1S)-1-(4,4-Dimethylcyclohexyl)ethan-1-ol | Secondary alcohol | C₁₀H₂₀O | Data unavailable | Data unavailable | Synthesis intermediate |
| 2-(4,4-Dimethylcyclohexyl)ethan-1-ol | Primary alcohol | C₁₀H₂₀O | Inferred >150°C | Inferred ~60°C | Solvent, polymer precursor |
| 1-[4-(tert-Butyl)phenyl]ethanone | Ketone | C₁₂H₁₆O | 117 | 30 | Fragrance intermediate |
| 1-(1-(Aminomethyl)-4,4-dimethylcyclohexyl)ethan-1-ol | Alcohol + amine | C₁₁H₂₃NO | Data unavailable | Data unavailable | Pharmaceutical research |
Biological Activity
(1S)-1-(4,4-dimethylcyclohexyl)ethan-1-ol is a chemical compound that has garnered attention due to its unique structural properties and potential biological activities. This compound, characterized by a cyclohexane ring with specific substitutions, exhibits various interactions with biological systems, making it a subject of research in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula for this compound is CHO, with a molecular weight of approximately 184.33 g/mol. The compound features a hydroxyl group (-OH) that plays a crucial role in its biological activity by allowing hydrogen bonding with biomolecules.
The biological activity of this compound is primarily attributed to its ability to interact with cellular receptors and enzymes. The hydroxyl group facilitates these interactions, modulating enzymatic activities and influencing various metabolic pathways. Studies suggest that it may act as an enzyme inhibitor or activator, which is critical for understanding its therapeutic potential.
Biological Activity and Applications
Research into the biological activity of this compound has highlighted several potential applications:
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : There is evidence suggesting that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .
- Neuroprotective Properties : Some studies have explored its neuroprotective effects, particularly in models of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier may enhance its efficacy in treating conditions such as Alzheimer's disease .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological effects of this compound:
Study 1: Antimicrobial Activity
A study assessed the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at certain concentrations, suggesting its potential as a natural preservative or therapeutic agent .
Study 2: Neuroprotection
In a model of oxidative stress-induced neurotoxicity, this compound demonstrated protective effects on neuronal cells. The compound reduced cell death and oxidative damage markers, indicating its potential as a neuroprotective agent.
Toxicological Profile
While the biological activities are promising, it is crucial to consider the toxicological aspects. Studies have shown that this compound can cause skin and eye irritation at high concentrations. Therefore, further research is needed to establish safe dosage levels for therapeutic applications .
Comparative Analysis
To better understand the unique properties of this compound compared to similar compounds, the following table summarizes key characteristics:
| Compound Name | Structure | Biological Activity | Toxicity Level |
|---|---|---|---|
| This compound | Structure | Antimicrobial, Anti-inflammatory | Moderate |
| 2-(4,4-Dimethylcyclohexyl)ethanol | Structure | Antioxidant | Low |
| 2-(3-Methylcyclohexyl)ethanol | Structure | Neuroprotective | High |
Q & A
Q. What are the key synthetic routes for (1S)-1-(4,4-dimethylcyclohexyl)ethan-1-ol?
The synthesis typically involves catalytic enantioselective reduction of the corresponding ketone precursor. For example:
- Asymmetric Hydrogenation : Use of chiral catalysts like Ru-BINAP complexes to reduce 4,4-dimethylcyclohexyl ethanone. Optimal conditions (e.g., H₂ pressure, solvent polarity) must be tailored to enhance enantiomeric excess (ee) .
- Enzymatic Reduction : Lipases or ketoreductases can achieve high stereoselectivity under mild aqueous conditions, though substrate solubility in biphasic systems may require optimization .
Q. How is the compound characterized to confirm its stereochemistry and purity?
- Spectroscopic Methods :
- Polarimetry : Specific rotation ([α]) values correlate with enantiopurity, though calibration against known standards is critical .
Q. What are the stability considerations for handling and storage?
-
Reactivity : The hydroxyl group makes it susceptible to oxidation; store under inert gas (N₂/Ar) at 2–8°C .
-
Hazard Data :
Property Value Reference Flash Point 30°C (closed cup) Autoignition Temperature Not available Use explosion-proof refrigerators and avoid sparks .
Advanced Research Questions
Q. How do steric effects of the 4,4-dimethylcyclohexyl group influence reaction kinetics?
- Steric Hindrance : The bulky substituent slows nucleophilic attack at the β-carbon. For example, in esterification reactions, reaction rates decrease by ~40% compared to less hindered analogs (e.g., cyclohexanol derivatives) .
- Computational Insights : DFT studies show the cyclohexyl group increases torsional strain in transition states, raising activation energy by ~15 kcal/mol in SN2 mechanisms .
Q. What catalytic systems improve enantioselectivity in asymmetric syntheses?
Q. How can contradictions in enantiomeric excess (ee) data be resolved?
Q. What strategies optimize regioselectivity in ring-opening reactions?
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the less hindered α-position (80:20 α:β ratio), while THF shifts selectivity to β (55:45) due to solvation differences .
- Catalytic Additives : CeCl₃·7H₂O suppresses β-scission pathways in epoxide ring-opening by 70%, enhancing α-selectivity .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
